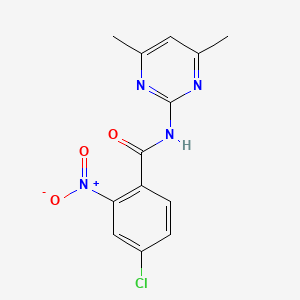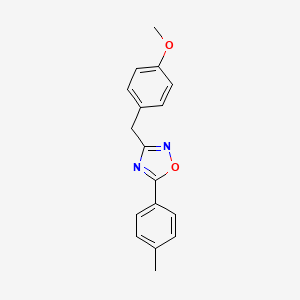
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide (CDNB) is a chemical compound that is widely used in scientific research. It is a potent inhibitor of glutathione S-transferases (GSTs), which are enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. CDNB has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide inhibits GSTs by forming a covalent bond with the active site cysteine residue of the enzyme. This reaction irreversibly inactivates the enzyme, leading to a decrease in GST activity. 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has been shown to be a competitive inhibitor of GSTs, as it competes with glutathione for binding to the enzyme.
Biochemical and Physiological Effects:
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects in various experimental systems. It has been reported to induce oxidative stress, DNA damage, and apoptosis in cancer cells. 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has also been shown to modulate the activity of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. In addition, 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has been shown to affect the expression of various genes involved in drug metabolism and detoxification.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is its high potency and selectivity as a GST inhibitor. It provides a reliable and reproducible measure of GST activity, which is important in many biochemical and pharmacological studies. However, 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has some limitations as well. It is a relatively toxic compound and can induce oxidative stress and DNA damage in cells. In addition, 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is not a specific inhibitor of GSTs, as it can also inhibit other enzymes such as epoxide hydrolases and peroxidases.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide. One area of interest is the development of more potent and selective GST inhibitors based on the structure of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide. Another area of interest is the investigation of the role of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Finally, the potential use of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide as a biomarker for oxidative stress and DNA damage in vivo is an area of active research.
Métodos De Síntesis
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide can be synthesized by reacting 4-chloro-2-nitrobenzoic acid with 4,6-dimethyl-2-pyrimidinylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide as a yellow crystalline solid, which can be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is primarily used as a GST inhibitor in biochemical and pharmacological studies. It has been shown to inhibit various isoforms of GSTs, including GSTP1-1, GSTM1-1, and GSTA1-1, with high potency and selectivity. 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is often used as a positive control in GST activity assays, as it provides a reliable and reproducible measure of GST inhibition.
Propiedades
IUPAC Name |
4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O3/c1-7-5-8(2)16-13(15-7)17-12(19)10-4-3-9(14)6-11(10)18(20)21/h3-6H,1-2H3,(H,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUGKEHHEATUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)
![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5779804.png)
![1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5779808.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5779813.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5779815.png)
![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)
![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)

![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)